(4-Bromofuran-2-yl)-[2-(2-hydroxy-5-methylcyclohexyl)pyrrolidin-1-yl]methanone
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Overview
Description
(4-Bromofuran-2-yl)-[2-(2-hydroxy-5-methylcyclohexyl)pyrrolidin-1-yl]methanone is a complex organic compound that features a brominated furan ring and a pyrrolidine moiety attached to a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromofuran-2-yl)-[2-(2-hydroxy-5-methylcyclohexyl)pyrrolidin-1-yl]methanone typically involves multiple steps:
Bromination of Furan: The initial step involves the bromination of furan to produce 4-bromofuran. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of Pyrrolidine Derivative: The next step involves the synthesis of the pyrrolidine derivative. This can be done by reacting 2-(2-hydroxy-5-methylcyclohexyl)amine with an appropriate acylating agent to form the pyrrolidine ring.
Coupling Reaction: The final step is the coupling of the brominated furan with the pyrrolidine derivative. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid or ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Bromofuran-2-yl)-[2-(2-hydroxy-5-methylcyclohexyl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide, thiourea, or Grignard reagents can be employed under appropriate conditions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Hydrogenated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromofuran-2-yl)-[2-(2-hydroxy-5-methylcyclohexyl)pyrrolidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the brominated furan and pyrrolidine moieties suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of (4-Bromofuran-2-yl)-[2-(2-hydroxy-5-methylcyclohexyl)pyrrolidin-1-yl]methanone depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated furan ring could facilitate binding to hydrophobic pockets, while the pyrrolidine moiety might interact with polar or charged regions of the target.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorofuran-2-yl)-[2-(2-hydroxy-5-methylcyclohexyl)pyrrolidin-1-yl]methanone
- (4-Fluorofuran-2-yl)-[2-(2-hydroxy-5-methylcyclohexyl)pyrrolidin-1-yl]methanone
- (4-Iodofuran-2-yl)-[2-(2-hydroxy-5-methylcyclohexyl)pyrrolidin-1-yl]methanone
Uniqueness
The uniqueness of (4-Bromofuran-2-yl)-[2-(2-hydroxy-5-methylcyclohexyl)pyrrolidin-1-yl]methanone lies in its specific brominated furan structure, which can impart distinct reactivity and biological activity compared to its chloro, fluoro, or iodo analogs. The bromine atom can participate in unique interactions, such as halogen bonding, which can influence the compound’s binding affinity and specificity.
Properties
IUPAC Name |
(4-bromofuran-2-yl)-[2-(2-hydroxy-5-methylcyclohexyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3/c1-10-4-5-14(19)12(7-10)13-3-2-6-18(13)16(20)15-8-11(17)9-21-15/h8-10,12-14,19H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYZHKNFPUPGEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C2CCCN2C(=O)C3=CC(=CO3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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